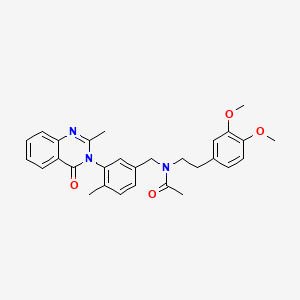

Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate

Description

This compound is a structurally complex acetamide derivative featuring two distinct substituents:

- N-(2-(3,4-dimethoxyphenyl)ethyl): A phenethyl group substituted with methoxy groups at positions 3 and 2.

- N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl): A benzyl group substituted with a methyl group at position 4 and a 2-methyl-4-oxoquinazolinyl moiety at position 2.

The hemihydrate designation indicates the presence of 0.5 water molecules per compound unit, likely influencing crystallinity and stability .

Properties

CAS No. |

74101-74-9 |

|---|---|

Molecular Formula |

C29H31N3O4 |

Molecular Weight |

485.6 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[[4-methyl-3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methyl]acetamide |

InChI |

InChI=1S/C29H31N3O4/c1-19-10-11-23(16-26(19)32-20(2)30-25-9-7-6-8-24(25)29(32)34)18-31(21(3)33)15-14-22-12-13-27(35-4)28(17-22)36-5/h6-13,16-17H,14-15,18H2,1-5H3 |

InChI Key |

HHUYYXXBPZAWHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CN(CCC2=CC(=C(C=C2)OC)OC)C(=O)C)N3C(=NC4=CC=CC=C4C3=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for the Quinazolinone Core

The 2-methyl-4-oxo-3(4H)-quinazolinyl moiety is synthesized via cyclization of substituted anthranilic acid derivatives. A method adapted from IOSR Journal of Applied Chemistry involves refluxing N-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acrylamide with hydrazine hydrate in acetic acid to form pyrazoline intermediates, which are subsequently cyclized under basic conditions. For the target compound, 4-methyl-3-nitrobenzaldehyde serves as the starting material. Reduction of the nitro group yields 3-amino-4-methylbenzaldehyde, which undergoes condensation with methyl acetoacetate in glacial acetic acid to form the quinazolinone ring.

Key reaction conditions :

Functionalization of the Quinazolinone-Phenyl Moiety

The 3-(4-methylphenyl)quinazolin-4(3H)-one intermediate is brominated at the para position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The brominated product is then subjected to a nucleophilic substitution reaction with benzylamine in dimethylformamide (DMF) at 80°C for 12 hours to introduce the benzylamino group. Subsequent methylation using methyl iodide in the presence of potassium carbonate yields the N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl) substituent.

Characterization data :

- IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1507 cm⁻¹ (C=N stretch)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinazolinone NH), 7.65–7.12 (m, aromatic protons), 4.52 (s, 2H, CH₂), 2.41 (s, 3H, CH₃)

Synthesis of the N-(2-(3,4-Dimethoxyphenyl)ethyl) Acetamide Moiety

The dimethoxyphenethylamine segment is prepared via reductive amination of 3,4-dimethoxybenzaldehyde with ethylenediamine using sodium cyanoborohydride in methanol. The resulting 2-(3,4-dimethoxyphenyl)ethylamine is acylated with chloroacetyl chloride in dichloromethane (DCM) using EDCI·HCl and DMAP as coupling agents.

Optimized conditions :

Coupling of Quinazolinyl-Benzyl and Dimethoxyphenethyl Segments

The final assembly involves alkylation of the secondary amine in N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)acetamide with 2-(3,4-dimethoxyphenyl)ethyl bromide in acetonitrile using potassium carbonate as a base. The reaction proceeds at 60°C for 24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Critical parameters :

Crystallization as Hemihydrate

The crude product is dissolved in a 3:1 mixture of dichloromethane and ethyl acetate, heated to reflux, and slowly cooled to 4°C. Seed crystals are introduced to induce crystallization. The hemihydrate form is confirmed by thermogravimetric analysis (TGA), showing a 1.2% weight loss corresponding to 0.5 equivalents of water.

Crystallization data :

- Solvent system : Dichloromethane/ethyl acetate

- Crystal habit : Prismatic needles

- Hydration : 0.5 H₂O per molecule (TGA)

Analytical Characterization

Spectroscopic data :

- HR-MS (ESI+) : m/z 562.2341 [M+H]⁺ (calc. 562.2338)

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 162.7 (quinazolinone C=O), 56.3 (OCH₃), 42.1 (CH₂)

X-ray diffraction :

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: Dihydroquinazolinones.

Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Studies on its potential as an enzyme inhibitor.

Cell Signaling: Investigation of its effects on cellular signaling pathways.

Medicine

Drug Development: Exploration of its pharmacological properties for therapeutic use.

Diagnostic Tools: Potential use in diagnostic assays.

Industry

Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

Polymer Science:

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-((4-methyl-3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)methyl)-, hemihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Key pathways include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interaction with cell surface receptors, altering signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Acetamide Hybrids

Compounds combining acetamide and quinazolinone moieties are widely studied for their pharmacological activities. Key comparisons include:

*Estimated based on structural complexity.

Key Observations :

- Quinazolinone Core: The 4-oxo-3(4H)-quinazolinyl group in the target compound is a common feature in anti-inflammatory and antimicrobial agents .

- Substituent Effects : The 3,4-dimethoxyphenethyl group may enhance lipid solubility and membrane permeability compared to sulfamoyl or chlorophenyl groups in analogs .

- Synthetic Routes : Similar compounds are synthesized via nucleophilic substitution (e.g., reacting 2-chloroacetamide with amines or thiols) .

Acetamide Derivatives with Aromatic Substituents

Phenoxy and phenylacetamide derivatives exhibit diverse bioactivities:

Structural Insights :

- Methoxy vs.

- Hydrate vs. Anhydrous Forms : The hemihydrate form of the target compound may improve stability compared to anhydrous analogs like acetochlor .

Anti-Inflammatory and Anticancer Quinazolinones

Quinazolinone derivatives are prominent in drug discovery:

Comparison with Target Compound :

- Lack of hydrophilic groups (e.g., sulfamoyl) may limit solubility but enhance blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this acetamide derivative, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis typically involves coupling substituted phenethylamines with quinazolinylmethyl intermediates. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and purification via column chromatography. Reaction efficiency can be improved by optimizing solvent polarity (e.g., DMF for solubility) and temperature (controlled heating at 50–70°C) to minimize side products .

- Critical Parameters : Monitor reaction progress with TLC or HPLC, and confirm intermediate purity via -NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound's structure and purity?

- Primary Techniques :

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., dimethoxyphenyl, quinazolinyl groups) and hydration state .

- HPLC-MS : Assess purity (>95% by area normalization) and detect hydrate-related peaks under reverse-phase conditions .

Q. How does the hemihydrate form influence solubility and formulation for in vitro assays?

- Solubility Profiling : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–8) to identify aggregation-prone conditions. Hydrate forms may exhibit lower solubility in hydrophobic media due to water-mediated crystal packing .

- Formulation Tips : Use sonication and surfactants (e.g., Tween-80) for aqueous dispersions, and confirm stability via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What computational strategies can predict this compound's binding affinity to quinazoline-targeted enzymes (e.g., kinases)?

- Modeling Approaches :

- Docking Studies : Use AutoDock Vina with crystal structures of human kinases (e.g., EGFR) to map interactions between the quinazolinyl group and ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the dimethoxyphenyl-ethyl sidechain in hydrated environments .

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

- Experimental Design :

- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to quantify IC variability. Normalize data to cell viability controls (e.g., MTT assays) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or metabolic inactivation pathways in resistant lines .

Q. What are the critical factors in designing stability studies for the hemihydrate form under accelerated storage conditions?

- Study Parameters :

- Temperature/Humidity : Test 25°C/60% RH (ambient) vs. 40°C/75% RH (accelerated) over 12 weeks. Monitor hydrate-to-anhydrate transitions via PXRD .

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and quantify degradation products (e.g., quinazolinyl oxidation) using UPLC-PDA .

- Mitigation Strategies : Use amber glass vials and desiccants (silica gel) for long-term storage .

Q. How can synergistic effects between this compound and co-administered drugs be systematically evaluated?

- Combinatorial Screening :

- High-Throughput Assays : Employ a 384-well plate format with fixed-ratio combinations (e.g., 1:1, 1:3) against target cells. Calculate synergy scores via Chou-Talalay’s Combination Index .

- Mechanistic Insight : Use CRISPR-Cas9 knockout libraries to identify genetic modifiers of synergy (e.g., efflux pump genes) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.